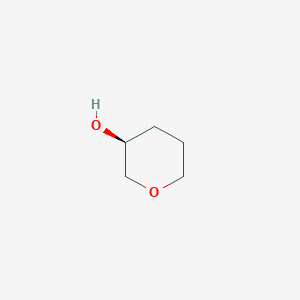

(S)-Tetrahydro-2H-pyran-3-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDLTOUYJMTTTM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482682 | |

| Record name | (S)-TETRAHYDRO-2H-PYRAN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72886-97-6 | |

| Record name | (S)-TETRAHYDRO-2H-PYRAN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Tetrahydro-2H-pyran-3-ol: Properties, Synthesis, and Applications

Abstract

(S)-Tetrahydro-2H-pyran-3-ol is a chiral cyclic ether of significant interest in modern synthetic and medicinal chemistry. As a versatile building block, its defined stereochemistry and the reactivity of its secondary alcohol functionality make it a valuable precursor for a wide range of complex molecules, particularly in the development of novel therapeutics and agrochemicals. This guide provides an in-depth analysis of its core chemical properties, detailed protocols for its enantioselective synthesis, an exploration of its characteristic reactions, and a discussion of its applications, grounded in field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Chiral Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and pharmaceutical agents.[1] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a desirable structural motif in drug design. The introduction of a chiral center, as in this compound, adds a critical dimension of stereochemical control. Biological systems are inherently chiral, and the specific three-dimensional arrangement of a molecule often dictates its pharmacological activity, efficacy, and safety profile.[2][3] Consequently, access to enantiomerically pure building blocks like this compound is not merely an academic exercise but a fundamental requirement for the rational design of modern therapeutics.[2] This compound serves as a key intermediate in the synthesis of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists and various other biologically active molecules.[4]

Core Chemical and Physical Properties

This compound is a colorless liquid under standard conditions. Its physical and chemical properties are summarized in the table below. The presence of both a hydroxyl group (hydrogen bond donor and acceptor) and an ether oxygen (hydrogen bond acceptor) confers moderate polarity and water solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₂ | [5] |

| Molecular Weight | 102.13 g/mol | [5] |

| CAS Number | 72886-97-6 | [5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 88 °C (at 18 Torr) | [4] |

| Density | ~1.08 g/cm³ | [4] |

| pKa | ~14.49 (Predicted) | [4] |

| XLogP3 | -0.1 | [6] |

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis provides definitive structural confirmation of this compound. Below is an interpretation of the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by a series of multiplets in the aliphatic region. The proton on the carbon bearing the hydroxyl group (H-3) would appear as a distinct multiplet. The protons adjacent to the ring oxygen (H-2 and H-6) are diastereotopic and would appear at a lower field (downfield) due to the oxygen's electron-withdrawing effect, typically in the range of 3.3-4.0 ppm. The remaining ring protons (H-4, H-5) would produce complex, overlapping multiplets at a higher field (upfield). The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon spectrum will show five distinct signals. The carbon attached to the hydroxyl group (C-3) will resonate around 65-70 ppm. The carbons adjacent to the ether oxygen (C-2 and C-6) will appear further downfield, typically in the 60-75 ppm range. The remaining two carbons (C-4 and C-5) will be found in the upfield aliphatic region (20-35 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides clear evidence of the key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) correspond to the sp³ C-H stretching of the pyran ring.

-

C-O Stretch: A strong, distinct peak in the fingerprint region, typically around 1100-1050 cm⁻¹, is indicative of the C-O stretching vibrations of the secondary alcohol and the ether linkage.[7]

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 102 may be weak or absent, which is common for alcohols.[2] The fragmentation pattern is dictated by the structure's weakest points.

-

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the ether oxygen is a common pathway for cyclic ethers.[8]

-

Loss of Water: A peak corresponding to [M-18]⁺ (m/z = 84) from the dehydration of the alcohol is expected.

-

Ring Opening and Fragmentation: Subsequent fragmentation of the pyran ring will lead to a series of smaller charged fragments. A characteristic fragment for cyclic alcohols is the loss of a hydrogen atom, leading to an [M-1]⁺ peak (m/z = 101).[9]

Enantioselective Synthesis: Mastering Stereocontrol

The primary challenge and goal in synthesizing this compound is the precise control of the stereocenter at the C-3 position. The most robust and widely adopted method is the asymmetric hydroboration-oxidation of 3,4-dihydro-2H-pyran.

The Causality of Reagent Selection

The choice of diisopinocampheylborane (Ipc₂BH) as the chiral hydroborating agent is deliberate and critical.[10][11] Derived from α-pinene, a readily available chiral natural product, Ipc₂BH possesses significant steric bulk. During the hydroboration of 3,4-dihydro-2H-pyran, the borane reagent approaches the double bond from the sterically less hindered face, establishing the new stereocenter. The subsequent oxidation step, typically with basic hydrogen peroxide, replaces the boron atom with a hydroxyl group with perfect retention of configuration.[12] Using the appropriate enantiomer of Ipc₂BH allows for the selective synthesis of either the (R) or (S) product.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating. Successful synthesis is confirmed at the end by comparing the spectroscopic data of the purified product with established reference data. The optical rotation measurement provides a direct confirmation of the enantiomeric excess.

Objective: To synthesize this compound from 3,4-dihydro-2H-pyran.

Materials:

-

3,4-Dihydro-2H-pyran

-

Diisopinocampheylborane ((+)-Ipc₂BH)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: Equip a flame-dried, two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Place the flask in an ice-water bath (0 °C).

-

Hydroboration: Under a positive pressure of inert gas, charge the flask with a solution of (+)-Ipc₂BH (1.0 equivalent) in anhydrous THF.

-

Substrate Addition: Add 3,4-dihydro-2H-pyran (1.0 equivalent) dropwise to the stirred borane solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Allow the mixture to stir at 0 °C for 4-6 hours. The progress can be monitored by TLC or GC-MS if desired. The rationale for the low temperature is to maximize the stereoselectivity of the hydroboration step.

-

Oxidation: Slowly and carefully add 3 M NaOH solution (1.1 equivalents) to the reaction mixture, keeping the temperature below 20 °C. Following the base, add 30% H₂O₂ solution (1.2 equivalents) dropwise via the dropping funnel. The addition of peroxide is exothermic and must be controlled to prevent overheating.

-

Work-up: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the oxidation is complete.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

-

Characterization: Confirm the structure and purity using NMR, IR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC or by measuring the specific optical rotation and comparing it to the literature value.

Chemical Reactivity and Transformations

The reactivity of this compound is dominated by its secondary hydroxyl group. It undergoes typical alcohol reactions, which are fundamental to its role as a synthetic intermediate.

Oxidation to Dihydro-2H-pyran-3(4H)-one

A primary transformation is the oxidation of the secondary alcohol to the corresponding ketone, (S)-dihydro-2H-pyran-3(4H)-one. This ketone is another valuable building block.[5][13] Several methods are effective, with the choice depending on the desired scale and sensitivity of other functional groups.

-

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is a mild and high-yielding method suitable for sensitive substrates.[13]

-

TEMPO-mediated Oxidation: Employs a catalytic amount of the stable radical (2,2,6,6-Tetramethyl-1-piperidinyloxy) with a stoichiometric co-oxidant like sodium hypochlorite. This method is known for its high selectivity for primary and secondary alcohols under mild conditions.[13]

-

PCC Oxidation: Pyridinium chlorochromate is a classic reagent that reliably oxidizes secondary alcohols to ketones.[13]

Etherification via Williamson Ether Synthesis

The hydroxyl group can be readily deprotonated by a strong base (like sodium hydride, NaH) to form an alkoxide. This nucleophilic alkoxide can then displace a halide from a primary alkyl halide in a classic Sₙ2 reaction to form an ether.[14][15][16] This reaction is crucial for linking the pyran scaffold to other parts of a target molecule.

The causality here is straightforward: the base must be strong enough to quantitatively deprotonate the alcohol without acting as a competing nucleophile. NaH is ideal because the byproduct is H₂ gas, which simply evolves from the reaction. The electrophile (R-X) should be a methyl or primary halide to ensure the Sₙ2 pathway is favored over the competing E2 elimination pathway.[15]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.

-

First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Conclusion

This compound is more than a simple heterocyclic alcohol; it is a precision tool for the modern synthetic chemist. Its value is derived from the stereochemical information encoded within its structure. Understanding its fundamental properties, mastering its enantioselective synthesis, and leveraging the reactivity of its hydroxyl group are essential skills for professionals engaged in the synthesis of complex, biologically active molecules. The protocols and insights provided in this guide serve as a robust foundation for the effective application of this key chiral building block in research and development.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Dihydro-2H-pyran-3(4H)-one from 3-Hydroxytetrahydropyran.

- Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of California, Irvine.

- BenchChem. (n.d.). Application Notes and Protocols: Diisopinocampheylborane (Ipc₂BH) in Asymmetric Synthesis.

- BenchChem. (n.d.). Synthesis of Dihydro-2H-pyran-3(4H)-one: An Application Note and Experimental Protocol.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

- Beilstein Journals. (n.d.).

- A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.). University of Bristol Research Portal.

- Brown, H. C., & Singaram, B. (1984). Substitution with retention in organoboranes and utilization of the phenomenon for a general synthesis of pure enantiomers. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(1), 71-87.

- Brown, H. C., Jadhav, P. K., & Bhat, K. S. (1985). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohols. Journal of the American Chemical Society, 107(9), 2564–2569.

- Raghavan, S., & Kumar, S. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Accounts of Chemical Research, 47(7), 2200–2213.

- Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. (2011). Bioorganic & Medicinal Chemistry Letters, 21(15), 4451-4454.

- Brown, H. C., & Ramachandran, P. V. (1994). The boron approach to asymmetric synthesis. Pure and Applied Chemistry, 66(2), 201-212.

- Brooks, W. H., & Guida, W. C. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 11(7), 760-770.

-

NIST. (n.d.). Tetrahydropyran. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chirality in Drug Design and Development. (n.d.). ResearchGate. Retrieved from [Link]

- Grygorenko, O. O., Mityuk, A. P., & Denisenko, A. V. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC, 2012(8), 226-230.

- Yadav, J. S., & Kumar, S. P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Organic & Biomolecular Chemistry, 19(17), 3749-3773.

- Cuadrado, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Marine Drugs, 16(11), 421.

-

NIST. (n.d.). Gas phase thermochemistry data for Tetrahydropyran. In NIST Chemistry WebBook. Retrieved from [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Royal Society of Chemistry. (n.d.). FT-IR spectral studies. Royal Society of Chemistry.

-

FT-IR spectrum of intermediates and product of tetrahydrobenzo[b]pyran. (n.d.). ResearchGate. Retrieved from [Link]

- Tetrahedron Chemistry Classes. (2019, February 9). Part 11: Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern)

- Enamine. (n.d.). Synthesis of dihydro-2H-pyran-3(4H)-one. Enamine.

-

Rzepa, H. (2020). tetrahydro-2H-pyran-2-ol. Imperial College London. [Link]

- SpectraBase. (n.d.). Tetrahydropyran-3-methanol. SpectraBase.

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Royal Society of Chemistry.

-

Mityuk, A. P., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. [Link]

-

Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy). (n.d.). ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Tetrahydropyran IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet.

Sources

- 1. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tetrahydropyran [webbook.nist.gov]

- 7. Tetrahydropyran [webbook.nist.gov]

- 8. TETRAHYDRO-2H-PYRAN-3-OL(19752-84-2) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ias.ac.in [ias.ac.in]

- 11. scispace.com [scispace.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

(S)-Tetrahydro-2H-pyran-3-ol: A Chiral Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have underscored the necessity of developing single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects. (S)-Tetrahydro-2H-pyran-3-ol, a chiral cyclic ether, has emerged as a valuable building block in the synthesis of complex, biologically active molecules. Its rigid tetrahydropyran (THP) ring system serves as a key structural motif that can impart desirable pharmacokinetic properties and facilitate precise spatial orientation of functional groups for optimal target engagement. This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, enantioselective synthesis, analytical characterization, and applications in drug discovery, with a particular focus on its role in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists for stress-related disorders.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a chiral building block is fundamental to its effective utilization in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 72886-97-6 | [1] |

| Molecular Formula | C5H10O2 | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| Appearance | Colorless liquid | - |

| Boiling Point | 88 °C at 18 Torr | - |

| Density | 1.080 ± 0.06 g/cm³ | - |

| pKa | 14.49 ± 0.20 | - |

Safety Information:

This compound is a flammable liquid and vapor. Appropriate safety precautions, including working in a well-ventilated fume hood and avoiding ignition sources, are essential. Personal protective equipment, such as safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a critical step in its application as a chiral building block. Several strategies have been developed to achieve high enantioselectivity.

Asymmetric Hydroboration of 3,4-Dihydro-2H-pyran

One of the most direct and efficient methods for the enantioselective synthesis of this compound is the asymmetric hydroboration of the readily available starting material, 3,4-dihydro-2H-pyran. This reaction utilizes a chiral borane reagent to induce stereoselectivity in the addition of the borane across the double bond, followed by an oxidative workup to yield the desired alcohol.

Caption: Asymmetric hydroboration of 3,4-dihydro-2H-pyran.

Experimental Protocol: Asymmetric Hydroboration

-

Reaction Setup: A dry, argon-purged flask is charged with a solution of a chiral borane reagent, such as (-)-diisopinocampheylborane (Ipc2BH), in an anhydrous ether solvent (e.g., THF) and cooled to an appropriate temperature (e.g., 0 °C).

-

Addition of Substrate: 3,4-Dihydro-2H-pyran is added dropwise to the stirred solution of the chiral borane.

-

Reaction Monitoring: The reaction is stirred at the specified temperature for several hours and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting material.

-

Oxidative Workup: The reaction mixture is carefully quenched by the slow addition of an aqueous solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide. This oxidizes the intermediate organoborane to the corresponding alcohol.

-

Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford enantiomerically enriched this compound.

The choice of the chiral borane reagent is critical for achieving high enantioselectivity. The steric bulk and electronic properties of the chiral ligands on the boron atom dictate the facial selectivity of the hydroboration step.

Analytical Characterization and Quality Control

Ensuring the enantiomeric purity of this compound is crucial for its use in pharmaceutical synthesis. Chiral high-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

Chiral HPLC Analysis

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including alcohols.

Sources

Spectroscopic Data of (S)-Tetrahydro-2H-pyran-3-ol: An In-depth Technical Guide

Abstract

(S)-Tetrahydro-2H-pyran-3-ol, a chiral cyclic ether, is a valuable building block in the synthesis of a variety of biologically active molecules and complex natural products. Its stereochemistry and conformational flexibility are critical to its utility, making unambiguous structural characterization paramount. This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles behind the spectral features are discussed, and standard protocols for data acquisition are detailed to ensure scientific integrity and reproducibility. As the spectroscopic properties of enantiomers in an achiral environment are identical, the data presented herein is representative of both the (S)-enantiomer and the racemic mixture.

Introduction

The tetrahydropyran (THP) ring system is a ubiquitous structural motif in a vast array of natural products, including many carbohydrates and polyether antibiotics. The specific stereoisomer, this compound (also known as (3S)-oxan-3-ol), offers a synthetically versatile chiral scaffold. Its hydroxyl and ether functionalities provide handles for a variety of chemical transformations, while its inherent chirality is often crucial for the biological activity of the target molecules.

Accurate and thorough spectroscopic analysis is the cornerstone of modern chemical research and development, ensuring the identity, purity, and structural integrity of synthesized compounds. This guide is intended to serve as a detailed reference for researchers, scientists, and drug development professionals working with this compound, providing both the expected spectroscopic data and the scientific rationale behind the observed spectral characteristics.

A Certificate of Analysis for the racemic mixture, tetrahydro-2H-pyran-3-ol, has confirmed that the ¹H NMR spectrum is consistent with the expected structure.[1]

Molecular Structure and Key Spectroscopic Correlations

The structure of this compound, with the standard numbering of the pyran ring, is depicted below. The chair conformation is the most stable arrangement for the tetrahydropyran ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of tetrahydro-2H-pyran-3-ol is characterized by a series of multiplets in the upfield region, corresponding to the methylene and methine protons of the saturated ring system. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the stereochemical environment of each proton.

Table 1: Representative ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 3.9 - 3.3 | m | H-2, H-6, H-3 |

| ~ 2.0 - 1.5 | m | H-4, H-5, OH |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation. The hydroxyl proton signal may be broad and its chemical shift is concentration-dependent.

Interpretation:

-

H-2 and H-6 Protons: The protons on the carbons adjacent to the ring oxygen (C-2 and C-6) are the most deshielded of the methylene protons and are expected to resonate at the lowest field (highest ppm) within the aliphatic region, typically between 3.3 and 3.9 ppm. Their diastereotopic nature results in complex splitting patterns.

-

H-3 Proton: The methine proton at the chiral center (C-3), being attached to the carbon bearing the hydroxyl group, is also deshielded and will appear in a similar region to the H-2 and H-6 protons.

-

H-4 and H-5 Protons: The methylene protons at C-4 and C-5 are further from the electron-withdrawing oxygen atoms and therefore resonate at a higher field (lower ppm), generally between 1.5 and 2.0 ppm.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a distinct signal for each carbon atom in a unique electronic environment.

Table 2: Representative ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 68 - 65 | C-2, C-6 |

| ~ 65 - 62 | C-3 |

| ~ 33 - 28 | C-4 |

| ~ 25 - 20 | C-5 |

Interpretation:

-

C-2, C-6, and C-3: The carbons directly attached to oxygen atoms (C-2, C-3, and C-6) are significantly deshielded and appear at the lowest field, typically in the range of 62-68 ppm.

-

C-4 and C-5: The remaining methylene carbons (C-4 and C-5) are in a more alkane-like environment and therefore resonate at a much higher field, generally between 20 and 33 ppm.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the O-H, C-H, and C-O bonds.

Table 3: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3600 - 3200 | O-H stretch (alcohol) | Strong, Broad |

| 3000 - 2850 | C-H stretch (alkane) | Strong |

| 1150 - 1050 | C-O stretch (ether and alcohol) | Strong |

Interpretation:

-

O-H Stretch: The most prominent feature in the IR spectrum is a strong, broad absorption in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl group involved in hydrogen bonding.

-

C-H Stretch: Strong absorptions between 3000 and 2850 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the saturated ring.

-

C-O Stretch: The strong absorption band in the 1150-1050 cm⁻¹ region is indicative of the C-O stretching vibrations of both the cyclic ether and the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. For this compound, electron ionization (EI) is a common method.

Molecular Ion:

-

The molecular formula of this compound is C₅H₁₀O₂.

-

The nominal molecular weight is 102 g/mol .

-

The molecular ion peak (M⁺) at m/z = 102 may be observed, although it can be of low intensity in the spectra of alcohols due to facile fragmentation.

Key Fragmentation Pathways:

Alcohols and ethers undergo characteristic fragmentation patterns in the mass spectrometer. For tetrahydro-2H-pyran-3-ol, common fragmentation pathways include:

-

Loss of a hydrogen atom: [M-1]⁺ at m/z = 101.

-

Loss of a hydroxyl radical: [M-17]⁺ at m/z = 85.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ring oxygen.

-

Ring opening and subsequent fragmentation: Leading to various smaller charged fragments.

Caption: Generalized workflow for mass spectrometry analysis.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standard operating procedures are recommended.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty salt plates.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and key fragment ions.

Conclusion

The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—provide a comprehensive and self-validating system for the characterization of this compound. The characteristic chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns serve as a reliable fingerprint for this important chiral building block. By understanding the principles behind these spectroscopic techniques and adhering to rigorous experimental protocols, researchers can confidently verify the structure and purity of their material, which is a critical step in the advancement of synthetic chemistry and drug discovery.

References

Sources

Introduction: The Role of NMR in the Characterization of Chiral Building Blocks

An In-depth Technical Guide to the NMR Analysis of (S)-Tetrahydro-2H-pyran-3-ol

This compound is a valuable chiral building block in synthetic organic chemistry and drug development. Its defined stereochemistry is critical to the biological activity and safety profile of the final active pharmaceutical ingredients (APIs). Consequently, rigorous analytical methods are required to confirm its structural integrity and, most importantly, its enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool, offering an unparalleled depth of information. Unlike chromatographic methods which separate components over time, NMR provides a direct, non-destructive snapshot of the molecular structure, connectivity, and stereochemical environment in solution.[1]

This guide provides a comprehensive framework for the complete NMR analysis of this compound, moving from fundamental one-dimensional (1D) spectral interpretation to advanced two-dimensional (2D) correlation techniques and the crucial determination of enantiomeric purity using chiral solvating agents. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final analytical result.

Part 1: Foundational Structure Elucidation with 1D NMR Spectroscopy

The initial step in the analysis is the acquisition and interpretation of standard ¹H and ¹³C NMR spectra. These experiments confirm the presence of the core molecular framework and provide initial insights into the chemical environment of each nucleus.

¹H NMR Spectrum: A Proton-by-Proton Examination

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their spatial relationship to neighboring protons (spin-spin coupling). The tetrahydropyran ring exists in a dynamic equilibrium of chair conformations, which influences the observed chemical shifts and coupling constants of the axial and equatorial protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its good solubilizing power and relatively clean spectral window. For observation of the hydroxyl proton coupling, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to slow down the chemical exchange.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets of the ring protons.

-

Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). A standard pulse program is sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

Data Interpretation:

The protons on the saturated ring system give rise to a series of complex, overlapping multiplets in the aliphatic region (~1.5-4.0 ppm). The proton attached to the carbon bearing the hydroxyl group (H-3) is expected to be downfield due to the deshielding effect of the oxygen atom. The protons on the carbon adjacent to the ring oxygen (H-2 and H-6) will also be shifted downfield.

Table 1: Representative ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~3.85 | m | - |

| H-2eq | ~3.95 | ddd | J ≈ 11.5, 4.0, 2.0 |

| H-6eq | ~3.90 | m | - |

| H-2ax | ~3.40 | ddd | J ≈ 11.5, 9.0, 3.0 |

| H-6ax | ~3.35 | m | - |

| H-4, H-5 | ~1.5 - 2.0 | m | - |

| OH | ~2.5 (variable) | br s | - |

Note: These are typical, representative values. Actual chemical shifts and coupling constants can vary based on solvent, concentration, and temperature.

The coupling constants provide valuable conformational information. For instance, large diaxial couplings (³J ≈ 8-12 Hz) and smaller axial-equatorial or equatorial-equatorial couplings (³J ≈ 2-5 Hz) are characteristic of protons on a cyclohexane-like chair conformation.[2][3]

¹³C NMR Spectrum: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, five distinct signals are expected for the ring carbons.

Data Interpretation:

The chemical shifts are highly dependent on the proximity to the two oxygen atoms.

-

C-3: The carbon directly attached to the hydroxyl group will appear around 65-70 ppm.

-

C-2 & C-6: The carbons adjacent to the ring oxygen will be in a similar region, typically around 60-68 ppm.

-

C-4 & C-5: The remaining aliphatic carbons will be found further upfield, in the 20-35 ppm range.

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 | ~67.0 |

| C-2 | ~65.5 |

| C-6 | ~62.3 |

| C-4 | ~32.5 |

| C-5 | ~23.0 |

Note: Data synthesized from typical values for substituted tetrahydropyran rings.[4][5][6]

Part 2: Unambiguous Assignment with 2D NMR Correlation Spectroscopy

While 1D NMR provides a foundational dataset, the significant signal overlap in the ¹H spectrum necessitates 2D NMR experiments to confidently assign each signal and confirm the molecule's connectivity.

Workflow for 2D NMR Analysis

Caption: Workflow for structural elucidation using 2D NMR.

Key 2D Experiments

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum will connect H-2 with H-3, H-3 with H-4, H-4 with H-5, and H-5 with H-6, confirming the sequence of protons around the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the carbon to which it is directly attached. It allows for the unambiguous assignment of the previously identified proton groups to their corresponding carbon signals from the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for confirming the overall structure. For example, correlations from the H-2 protons to C-3 and C-6, and from the H-3 proton to C-2 and C-4, would definitively lock in the molecular framework.

Caption: Key COSY and HMBC correlations for structural confirmation.

Part 3: Stereochemical Integrity - Determining Enantiomeric Purity

For a chiral molecule, confirming the enantiomeric excess (e.e.) is paramount. Standard NMR spectra of enantiomers are identical (isochronous). To differentiate them, it is necessary to introduce a chiral environment that converts the enantiomers into transient diastereomeric complexes, which are no longer magnetically equivalent.[7] This is most conveniently achieved using a Chiral Solvating Agent (CSA).[8][9][10]

The principle relies on the rapid, reversible, and non-covalent interaction between the chiral analyte and the CSA. The resulting diastereomeric complexes have different energies and geometries, leading to a separation of formerly equivalent NMR signals (enantiodifferentiation).[10][11] The ratio of the integrated areas of these newly separated signals directly corresponds to the enantiomeric ratio of the analyte.[10]

Experimental Protocol: e.e. Determination using a CSA

-

Selection of CSA: Choose an appropriate CSA. For chiral alcohols, common choices include (R)- or (S)-mandelic acid, (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol), or derivatives of binaphthol (BINOL).[10] The effectiveness of a CSA is analyte-dependent and may require screening.[8]

-

Sample Preparation: a. Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆) at a known concentration. b. Acquire a standard ¹H NMR spectrum as a reference. c. Add an excess (e.g., 1.5-2.0 equivalents) of the chosen enantiopure CSA to the NMR tube. d. Gently mix the sample to ensure homogeneity.

-

Acquisition: Re-acquire the ¹H NMR spectrum under the same conditions as the reference.

-

Analysis: a. Carefully examine the new spectrum, comparing it to the reference. Look for signals that have split into two distinct peaks. Protons close to the chiral center (like H-3) are most likely to show separation (ΔΔδ). b. Integrate the separated signals corresponding to the two enantiomers. c. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100.

Causality in CSA Selection and Application: The choice of a CSA with aromatic groups, like mandelic acid or Pirkle's alcohol, is deliberate. These groups can engage in π-π stacking and hydrogen bonding interactions with the analyte.[9][12] The differential stability and orientation of these non-covalent interactions in the two diastereomeric complexes are the root cause of the observed chemical shift non-equivalence, allowing for successful enantiodiscrimination.

Caption: Formation of diastereomeric complexes with a CSA.

Conclusion

The comprehensive NMR analysis of this compound is a multi-step, systematic process. It begins with 1D NMR to establish the basic carbon-hydrogen framework, progresses to 2D correlation experiments (COSY, HSQC, HMBC) for unambiguous structural confirmation, and culminates in the critical assessment of enantiomeric purity using chiral solvating agents. Each step provides a layer of validation, ensuring that the identity, structure, and stereochemical integrity of this important chiral intermediate are established with the highest degree of scientific rigor. This analytical workflow provides researchers and drug development professionals with a robust and reliable method for quality control and characterization.

References

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society. [Link]

-

Gualdani, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link][9][12]

-

Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews. [Link][7]

-

Wenzel, T. J., & Wilcox, J. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality. [Link][11]

-

Wikipedia. (2023). Chiral derivatizing agent. Wikipedia. [Link][1]

-

SpectraBase. (n.d.). tetrahydro-2H-pyran [13C NMR]. SpectraBase. [Link][4]

-

Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. University of Wisconsin. [Link][5]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link][2]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link][3]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link][6]

Sources

- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. rsc.org [rsc.org]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. arpi.unipi.it [arpi.unipi.it]

Mass Spectrometric Analysis of (S)-Tetrahydro-2H-pyran-3-ol: A Technical Guide

Introduction

(S)-Tetrahydro-2H-pyran-3-ol is a chiral cyclic ether alcohol of significant interest in synthetic organic chemistry and drug discovery. Its structural characterization is paramount for ensuring purity, verifying synthetic outcomes, and understanding its metabolic fate. Mass spectrometry, a cornerstone of modern analytical chemistry, provides invaluable insights into the molecular weight and structural features of such molecules. This in-depth technical guide offers a comprehensive overview of the mass spectrometric behavior of this compound, detailing expected fragmentation patterns under both electron ionization (EI) and electrospray ionization (ESI), and providing field-proven experimental protocols for its analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage mass spectrometry for the unambiguous identification and characterization of this and related small polar molecules.

Predicted Mass Spectrometry Data

While an experimentally acquired mass spectrum for this compound is not publicly available in common databases as of this writing, its fragmentation behavior can be reliably predicted based on the well-established principles of mass spectrometry and the observed fragmentation of analogous structures, such as other substituted tetrahydropyrans and cyclic alcohols.

Molecular Properties

| Property | Value |

| Molecular Formula | C5H10O2 |

| Molecular Weight | 102.13 g/mol |

| (S)-Stereoisomer | The specific stereochemistry is not expected to significantly alter the mass spectrometric fragmentation pattern under standard EI or ESI conditions. |

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fragmentation "fingerprint" that is highly useful for structural elucidation.

Expected EI Fragmentation Pathways

The molecular ion (M+) of this compound is expected to be of low abundance due to the presence of the hydroxyl group, which facilitates fragmentation[1][2][3]. The fragmentation cascade will likely be dominated by several key pathways initiated by the ionization of one of the lone pair electrons on the oxygen atoms.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols[1][2]. For this compound, this can occur on either side of the C3 carbon.

-

Loss of Water: A characteristic fragmentation for alcohols is the elimination of a neutral water molecule (H₂O), resulting in an [M-18]•+ ion[1][3].

-

Ring Cleavage: As a cyclic ether, the tetrahydropyran ring is susceptible to opening upon ionization, followed by a series of fragmentation steps to yield smaller, stable ions[4][5][6][7].

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Predicted EI Mass Spectrum Data

| m/z | Predicted Fragment Ion | Relative Intensity | Comments |

| 102 | [C5H10O2]•+ | Very Low | Molecular Ion |

| 87 | [C4H7O2]•+ | Low | Loss of a methyl radical after ring opening. |

| 84 | [C5H8O]•+ | Moderate | Loss of water. |

| 71 | [C4H7O]+ | Moderate to High | Resulting from ring cleavage. |

| 57 | [C3H5O]+ | High | A common fragment for cyclic alcohols resulting from ring and α-cleavage[1][3]. |

| 43 | [C2H3O]+ | High | Likely an acylium ion resulting from further fragmentation. |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of an analyte[8][9]. For a small polar molecule like this compound, ESI in positive ion mode is expected to readily form a protonated molecule, [M+H]+.

Expected ESI-MS and ESI-MS/MS Behavior

In a typical ESI mass spectrum, the most prominent ion for this compound would be the protonated molecule at m/z 103. Other adducts, such as with sodium ([M+Na]+ at m/z 125) or potassium ([M+K]+ at m/z 141), may also be observed depending on the purity of the solvents and sample.

Tandem mass spectrometry (MS/MS) of the protonated molecule (m/z 103) would provide further structural information. The most likely fragmentation pathway in MS/MS would be the neutral loss of a water molecule, a common fragmentation for protonated alcohols.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

The choice of analytical technique depends on the sample matrix and the desired information. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to its polarity and hydroxyl group, this compound can be analyzed directly by GC-MS using a polar stationary phase, or after derivatization for improved peak shape and volatility on a non-polar column.

Direct Injection Protocol:

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 10 µg/mL[10]. Ensure the sample is free of particulates.

-

GC Column: A polar "wax" type column (polyethylene glycol stationary phase) is recommended for the analysis of small polar alcohols.

-

Injection: Inject 1 µL of the sample with an appropriate split ratio or in splitless mode depending on the sample concentration.

-

GC Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold: 5 minutes at 220 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Source Temperature: 230 °C.

-

Derivatization Protocol (Silylation):

For enhanced volatility and improved chromatographic performance, derivatization of the hydroxyl group is recommended. Trimethylsilylation is a common and effective method.

-

Derivatization: In a clean, dry vial, dissolve a small amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile). Add an excess of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). Heat the mixture at 60-70 °C for 30 minutes.

-

GC Column: A non-polar column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is suitable for the analysis of the silylated derivative.

-

GC-MS Parameters: Adjust the GC oven program and MS parameters as appropriate for the analysis of the higher molecular weight derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is well-suited for the analysis of polar, non-volatile compounds and offers the advantage of soft ionization with ESI. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic mode for retaining and separating small polar molecules like this compound[11][12].

HILIC-ESI-MS Protocol:

-

Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 90:10 v/v) to a concentration of 1-10 µg/mL.

-

LC Column: A HILIC column with an amide or unbonded silica stationary phase is recommended[11].

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

LC Gradient:

-

Start with a high percentage of organic solvent (e.g., 95% B) to retain the polar analyte.

-

Gradually increase the aqueous portion (Mobile Phase A) to elute the compound.

-

A typical gradient might be: 95% B to 50% B over 10 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Range: m/z 50-300.

-

Capillary Voltage: 3-4 kV.

-

Source and Desolvation Temperatures: Optimized for the specific instrument.

-

Sources

- 1. whitman.edu [whitman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. GCMS Section 6.10 [people.whitman.edu]

- 4. Tetrahydropyran [webbook.nist.gov]

- 5. 2H-Pyran, tetrahydro-3-methyl- [webbook.nist.gov]

- 6. Tetrahydropyran [webbook.nist.gov]

- 7. 2H-Pyran, tetrahydro-3-methyl- [webbook.nist.gov]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. uoguelph.ca [uoguelph.ca]

- 11. waters.com [waters.com]

- 12. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FTIR Spectrum Analysis of (S)-Tetrahydro-2H-pyran-3-ol

Introduction

Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique in modern chemical research and pharmaceutical development. Its power lies in its ability to provide a rapid, non-destructive, and highly specific molecular "fingerprint," revealing the functional groups present within a sample. This guide offers a comprehensive exploration of the FTIR spectrum of (S)-Tetrahydro-2H-pyran-3-ol, a molecule of interest due to its chiral nature and the presence of both a secondary alcohol and a cyclic ether (oxane) moiety.

For researchers and drug development professionals, understanding the vibrational characteristics of such a molecule is paramount for structural confirmation, purity assessment, and reaction monitoring. This document moves beyond a simple recitation of peak positions, delving into the causality behind the spectral features, providing a field-proven experimental protocol, and grounding the analysis in authoritative spectroscopic principles.

Part 1: Theoretical Foundation - Predicting the Vibrational Landscape

Before interpreting a spectrum, one must first understand the molecule's structure and predict its expected vibrational behavior. This compound (C₅H₁₀O₂) possesses a saturated six-membered oxane ring with a hydroxyl group at the C3 position. This structure gives rise to several distinct vibrational modes that are detectable by FTIR spectroscopy.

The principal absorptions will arise from three key regions of the molecule:

-

The Hydroxyl Group (O-H): This group is responsible for some of the most characteristic bands in the spectrum, including stretching and bending vibrations.

-

The Oxane Ring (C-O-C Ether Linkage): The stretching of the carbon-oxygen single bonds within the ether linkage provides a strong, diagnostic signal.

-

The Saturated Carbon Framework (C-H): The stretching and bending vibrations of the methylene (CH₂) groups in the ring, while ubiquitous, are essential for a complete spectral assignment.

The following diagram illustrates the logical relationship between the molecule's functional groups and their expected primary absorption regions in an FTIR spectrum.

Caption: Functional groups and their corresponding IR absorptions.

Part 2: Experimental Protocol - Acquiring a High-Fidelity ATR-FTIR Spectrum

The following protocol describes a self-validating system for obtaining a high-quality FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its minimal sample preparation, high reproducibility, and ease of cleaning, making it ideal for research and development environments.[1][2]

Mandatory Visualization: ATR-FTIR Experimental Workflow

Caption: Standard Operating Procedure for ATR-FTIR analysis.

Step-by-Step Methodology

-

Instrument and Accessory Preparation:

-

Causality: A pristine ATR crystal surface is critical for acquiring a clean spectrum free of contaminants. The background scan measures the instrument and ambient environment (atmospheric H₂O and CO₂), which must be computationally subtracted from the sample scan.[1]

-

Protocol:

-

Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

-

Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., spectroscopy-grade isopropanol) and a soft, non-abrasive wipe. Allow the solvent to fully evaporate.

-

Collect a background spectrum. Typical parameters are a resolution of 4 cm⁻¹ over a range of 4000–500 cm⁻¹, co-adding 32 or 64 scans to improve the signal-to-noise ratio.

-

-

-

Sample Analysis:

-

Causality: Direct and complete contact between the liquid sample and the ATR crystal is necessary for the evanescent wave to interact with the sample and generate a spectrum.[3][4]

-

Protocol:

-

Place a small drop (approximately 10-50 µL) of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[2]

-

If using a pressure clamp, apply gentle pressure to ensure good contact, though for a neat liquid this is often unnecessary.

-

Acquire the sample spectrum using the same parameters as the background scan. The instrument's software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

-

-

-

Post-Analysis and Cleaning:

-

Causality: Proper cleaning prevents cross-contamination between samples and preserves the integrity of the ATR crystal.

-

Protocol:

-

Remove the sample from the crystal using a soft wipe.

-

Clean the crystal surface thoroughly with the appropriate solvent as described in Step 1.2.

-

Perform a "cleanliness check" by taking a new scan and ensuring no peaks from the previous sample are visible.

-

-

Part 3: Spectral Analysis and Interpretation

The FTIR spectrum of this compound is dominated by features arising from its alcohol and cyclic ether groups. The analysis below deconstructs the spectrum into its key regions.

Data Presentation: Summary of Key Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Mode Assignment | Functional Group |

| ~3350 | Strong | Broad | O-H Stretching (H-bonded) | Secondary Alcohol |

| 2945 - 2960 | Strong | Sharp | Asymmetric CH₂ Stretching | Alkyl Framework |

| 2850 - 2870 | Medium-Strong | Sharp | Symmetric CH₂ Stretching | Alkyl Framework |

| ~1450 | Medium | Sharp | CH₂ Bending (Scissoring) | Alkyl Framework |

| ~1120 | Very Strong | Broad, Complex | C-O-C Asymmetric Stretch & C-O Stretch | Ether & Alcohol |

| ~650 | Medium | Broad | O-H Out-of-Plane Bend (Wag) | Secondary Alcohol |

Detailed Interpretation

-

The O-H Stretching Region (4000-3000 cm⁻¹): The most prominent feature in the entire spectrum is an intense, broad absorption band centered around 3350 cm⁻¹. This is the classic signature of the O-H stretching vibration of an alcohol.[5][6][7] The significant broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. This interaction creates a continuum of O-H bond strengths, leading to a wide range of absorbed frequencies rather than a single sharp peak.[8][9] A small, sharp "free" O-H peak around 3600 cm⁻¹ would only be visible in a very dilute solution in a non-polar solvent or in the gas phase.[8]

-

The C-H Stretching Region (3000-2800 cm⁻¹): Multiple sharp peaks are observed just below 3000 cm⁻¹. These are characteristic of the symmetric and asymmetric stretching vibrations of sp³-hybridized C-H bonds in the methylene groups of the tetrahydropyran ring.[10] Absorptions above 3000 cm⁻¹, indicative of C-H bonds on sp² or sp carbons, are absent, confirming the saturated nature of the molecule.

-

The Fingerprint Region (1500-500 cm⁻¹): This region is complex but contains highly diagnostic information.

-

C-H Bending (~1450 cm⁻¹): A medium-intensity peak around 1450 cm⁻¹ corresponds to the scissoring (bending) vibration of the CH₂ groups.[8]

-

The C-O and C-O-C Stretching Zone (~1200-1000 cm⁻¹): This is the second most important region for this molecule. A very strong and somewhat complex band is expected to dominate, centered around 1120 cm⁻¹ . This absorption is a composite of two overlapping vibrations:

-

The asymmetric C-O-C stretching of the six-membered ether ring, which typically appears as a strong band around 1120 cm⁻¹.[11][12][13]

-

The C-O stretching of the secondary alcohol group. The position of this band is diagnostic; for secondary alcohols, it generally falls between 1150 and 1075 cm⁻¹.[14] The confluence of these two strong absorptions in the same narrow spectral window results in the most intense peak in the fingerprint region, confirming the presence of both functional groups.

-

-

O-H Bending (~650 cm⁻¹): A broad, medium-intensity peak may be visible around 650 cm⁻¹, which is attributable to the out-of-plane bending (or "wagging") of the hydrogen-bonded O-H group.[14]

-

Conclusion

The FTIR spectrum of this compound provides a clear and unambiguous confirmation of its molecular structure. The key identifying features are the pronounced, broad O-H stretching band centered near 3350 cm⁻¹ and the very strong, complex C-O / C-O-C stretching absorption centered near 1120 cm⁻¹. These signals, in conjunction with the characteristic sp³ C-H stretching and bending vibrations, constitute a unique spectral fingerprint. By employing a systematic approach that combines theoretical prediction with a robust experimental protocol, researchers can confidently use FTIR spectroscopy for the rapid and reliable characterization of this and similar molecules in a drug discovery and development setting.

References

-

Chemistry LibreTexts. (2020). Infrared spectra of alcohols and phenols. [Link]

-

YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alcohols. [Link]

-

Chemistry LibreTexts. (n.d.). Ether Infrared spectra. [Link]

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers. [Link]

-

International Journal of Multidisciplinary Research and Development. (2021). Studying the composition of alcohols using IR spectroscopy. [Link]

-

University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

University of California, Irvine. (2014). Fourier Transform Infrared Spectroscopy. [Link]

-

ResearchGate. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. [Link]

-

University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

ResearchGate. (n.d.). Schematic diagram of the experimental setup for ATR FTIR spectra. [Link]

-

CaltechAUTHORS. (1950). The Vibrational Spectra of Tetrahydropyran and p-Dioxane. [Link]

-

IKA. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

ACS Publications. (1950). The Vibrational Spectra of Tetrahydropyran and p-Dioxane. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]

-

Semantic Scholar. (n.d.). Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. [Link]

-

SpectraBase. (n.d.). FTIR of 2H-Pyran-3-ol, tetrahydro-4,4-dimethoxy-. [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

Sources

- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 9. allsubjectjournal.com [allsubjectjournal.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Synthesis of (S)-Tetrahydro-2H-pyran-3-ol

Introduction: The Significance of (S)-Tetrahydro-2H-pyran-3-ol as a Chiral Building Block

This compound is a valuable chiral synthon widely utilized in the pharmaceutical and life sciences industries.[1][2] Its defined stereochemistry and the versatile functionality of the hydroxyl group make it a critical intermediate for constructing complex, biologically active molecules. The tetrahydropyran (THP) ring is a privileged scaffold found in a multitude of natural products and approved drugs.[3] Consequently, robust and efficient access to enantiomerically pure THP derivatives like the (S)-3-ol isomer is of paramount importance for drug discovery and development professionals.

This guide provides an in-depth analysis of the primary synthetic strategies for producing this compound. We will move beyond simple procedural descriptions to explore the underlying principles, compare methodologies, and provide field-proven insights into experimental design and execution. The focus is on methods that offer high stereocontrol, scalability, and practical applicability in a modern research and development setting.

Strategic Overview: Pathways to Enantiopure this compound

The synthesis of a specific enantiomer can be approached from several distinct strategic directions. For this compound, the most prevalent and successful methods fall into two major categories: the asymmetric synthesis from an achiral precursor and the resolution of a racemic mixture.

Figure 1: Core synthetic strategies for accessing this compound.

Part 1: Asymmetric Synthesis from Achiral Precursors

The most elegant and atom-economical approach is to build the desired stereocenter directly from a prochiral starting material. This is typically achieved through catalytic asymmetric reactions where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.

Methodology 1: Asymmetric Reduction of Dihydro-2H-pyran-3(4H)-one

A highly effective strategy begins with the achiral ketone, dihydro-2H-pyran-3(4H)-one, which can be prepared in a practical four-step sequence from α-ketoglutaric acid. The stereochemistry is then introduced via the enantioselective reduction of the carbonyl group.

Asymmetric hydrogenation is a cornerstone of industrial chiral synthesis.[4] This method employs transition-metal catalysts (commonly Iridium or Rhodium) coordinated to chiral ligands. The chiral ligand creates a specific three-dimensional environment around the metal center, forcing the substrate (the ketone) to bind in a preferred orientation. Molecular hydrogen is then delivered to only one face of the carbonyl, resulting in a high enantiomeric excess (ee) of the desired alcohol.

Figure 2: Reaction scheme for catalytic asymmetric hydrogenation.

Experimental Protocol: Representative Asymmetric Hydrogenation

-

Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with the chiral ligand (e.g., a derivative of Josiphos or BINAP, 0.011 mmol) and the metal precursor (e.g., [Ir(COD)Cl]₂, 0.005 mmol). Anhydrous, degassed dichloromethane (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: The catalyst solution is transferred via cannula to a high-pressure autoclave containing a solution of dihydro-2H-pyran-3(4H)-one (1.0 g, 10 mmol) in 15 mL of degassed dichloromethane.

-

Hydrogenation: The autoclave is sealed, purged three times with nitrogen, and then three times with hydrogen gas. The vessel is pressurized to the target pressure (e.g., 50-100 bar) with hydrogen.

-

Reaction Execution: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-40 °C) for 12-24 hours. Reaction progress can be monitored by taking aliquots (after safely depressurizing and purging) and analyzing via GC or TLC.

-

Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Analysis: The yield is determined gravimetrically. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Data Presentation: Performance of Asymmetric Hydrogenation

| Catalyst System | Substrate | Pressure (bar) | Temp (°C) | Yield (%) | ee (%) | Reference |

| Rh/(R,R)-TsDPEN | Dihydro-β-carboline | 50 | 30 | >95 | 98 | [5] |

| Ir-P,N Catalysts | Tetrasubstituted Enone | 100 | 25 | >99 | >99 | [6] |

| Rh/DuanPhos | N-acylated β-enamine | - | - | High | 99 | [4] |

| Note: Data for closely related substrates is presented to illustrate the high efficacy of the methodology, as specific industrial data for the target molecule is often proprietary. |

Biocatalysis offers a powerful, green alternative to traditional chemical catalysis. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptionally high stereo- and regioselectivity. The reaction requires a hydride source, typically provided by the cofactor nicotinamide adenine dinucleotide phosphate (NADPH). As NADPH is expensive, a cofactor regeneration system is employed, where a sacrificial substrate (like glucose or isopropanol) and a corresponding dehydrogenase (e.g., glucose dehydrogenase, GDH) are used to continuously regenerate the NADPH in situ.[3]

Figure 3: Workflow for KRED-catalyzed reduction with cofactor regeneration.

Experimental Protocol: Asymmetric Enzymatic Reduction

-

Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0).

-

Reaction Mixture: In a temperature-controlled vessel, combine the buffer, NADP⁺ (e.g., 1 mM), glucose (e.g., 1.2 equivalents), and glucose dehydrogenase (GDH).

-

Substrate Addition: Add the substrate, dihydro-2H-pyran-3(4H)-one, to the desired concentration (e.g., 50 g/L). The substrate may be added neat or as a solution in a water-miscible co-solvent like DMSO if solubility is an issue.

-

Initiation: Initiate the reaction by adding the ketoreductase (KRED) enzyme, either as a lyophilized powder or a solution.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) and pH (controlled by automated addition of NaOH). Monitor the conversion by GC or HPLC analysis of reaction aliquots.

-

Work-up: Once the reaction is complete (>99% conversion), quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification via distillation or chromatography can be performed if necessary.

Data Presentation: Performance of Enzymatic Reduction

| Parameter | Value | Reference |

| Substrate | 4,4-dimethoxytetrahydro-2H-pyran-3-one | [3] |

| Product | (R)-α-hydroxyketal | [3] |

| Enzyme System | Ketoreductase (KRED) + GDH | [3] |

| Cofactor | NADPH (regenerated) | [3] |

| Reductant | Glucose | [3] |

| Yield | 96–98% | [3] |

| Enantiomeric Excess | >99% ee | [3] |

| This data for a very close analog demonstrates the high potential of the enzymatic method for producing the target molecule with excellent yield and enantiopurity on a pilot-plant scale.[3] |

Part 2: Kinetic Resolution of Racemic Tetrahydro-2H-pyran-3-ol